

Spectroscopic Profile of Indole-2-carbaldehyde: A Comparative ^1H NMR Guide

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Compound of Interest

Compound Name: 5-Chloro-1-methyl-1H-indole-2-carbaldehyde
CAS No.: 883529-71-3
Cat. No.: B3024960

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Executive Summary The precise assignment of the aldehyde proton in indole-2-carbaldehyde (2-formylindole) is a critical checkpoint in heterocyclic synthesis, particularly when distinguishing it from its thermodynamically more stable isomer, indole-3-carbaldehyde.

In CDCl_3 at 298 K, the aldehyde proton of indole-2-carbaldehyde resonates as a sharp singlet at δ 9.88 ppm.

This guide provides an objective technical comparison of this signal against its regioisomers and solvent variants, supported by experimental protocols and mechanistic logic to ensure accurate structural elucidation.

Part 1: The Spectroscopic Landscape

The Core Signal

The aldehyde proton (-CHO) in indole-2-carbaldehyde is highly deshielded due to the anisotropy of the carbonyl group and the electron-withdrawing nature of the sp^2 hybridized

carbon. However, its position is distinct from the 3-isomer due to the electronic environment of the pyrrole ring.

Parameter	Value	Multiplicity	Conditions
Chemical Shift (δ)	9.88 ppm	Singlet (s)	CDCl_3 , 500 MHz
Chemical Shift (δ)	~10.10 ppm	Singlet (s)	DMSO- d_6 , 400 MHz
Coupling ()	Not typically observed	Singlet	Standard resolution

The "Isomer Trap": 2-CHO vs. 3-CHO

The most common analytical challenge is differentiating the 2-isomer from the 3-isomer (Vilsmeier-Haack product). While the aldehyde shifts are similar, the aromatic region provides the definitive confirmation.

Comparative Data Table:

Feature	Indole-2-carbaldehyde	Indole-3-carbaldehyde	Diagnostic Note
-CHO Shift (CDCl_3)	9.88 ppm	9.95 – 10.05 ppm	3-isomer is typically more downfield.
Key Ring Proton	H-3 (Singlet, ~7.30 ppm)	H-2 (Doublet/Singlet, ~8.1-8.3 ppm)	CRITICAL: H-2 is highly deshielded by the adjacent Nitrogen; H-3 is not.
NH Signal	Broad singlet (~9-10 ppm)	Broad singlet (~10-12 ppm)	Highly concentration/solvent dependent.
Stability	Less stable (prone to oxidation)	Very stable	2-isomer samples often show carboxylic acid impurities.

Mechanistic Insight: In the 3-isomer, the aldehyde group is in direct conjugation with the nitrogen lone pair (enamine-like resonance), which increases electron density at the carbonyl oxygen but deshields the C2 proton significantly. In the 2-isomer, this "push-pull" conjugation is less effective, leading to a slightly more shielded aldehyde proton (9.88 ppm) compared to the 3-isomer.

Part 2: Experimental Protocol (Self-Validating)

To obtain the resolution necessary to distinguish these shifts (and potentially observe long-range coupling), follow this standardized protocol.

Sample Preparation

- Solvent Choice: CDCl_3 (Chloroform-d) is preferred for resolution. DMSO-d_6 is preferred if the sample is insoluble or if exchangeable protons (NH) need to be clearly visualized, though it causes a downfield shift of the aldehyde signal due to hydrogen bonding.
- Concentration: 10–15 mg of analyte in 0.6 mL solvent.
 - Note: Over-concentration leads to stacking effects that can shift aromatic peaks upfield.

Acquisition Parameters

- Pulse Sequence: Standard 1D Proton (zg30).
- Relaxation Delay (D1): Set to ≥ 3.0 seconds.
 - Reasoning: Aldehyde protons have longer T1 relaxation times. A short D1 will saturate the signal, reducing integration accuracy.
- Scans (NS): 16 to 64 scans (sufficient for >10 mg sample).
- Spectral Width: Ensure the window extends to 14 ppm to capture the NH signal.

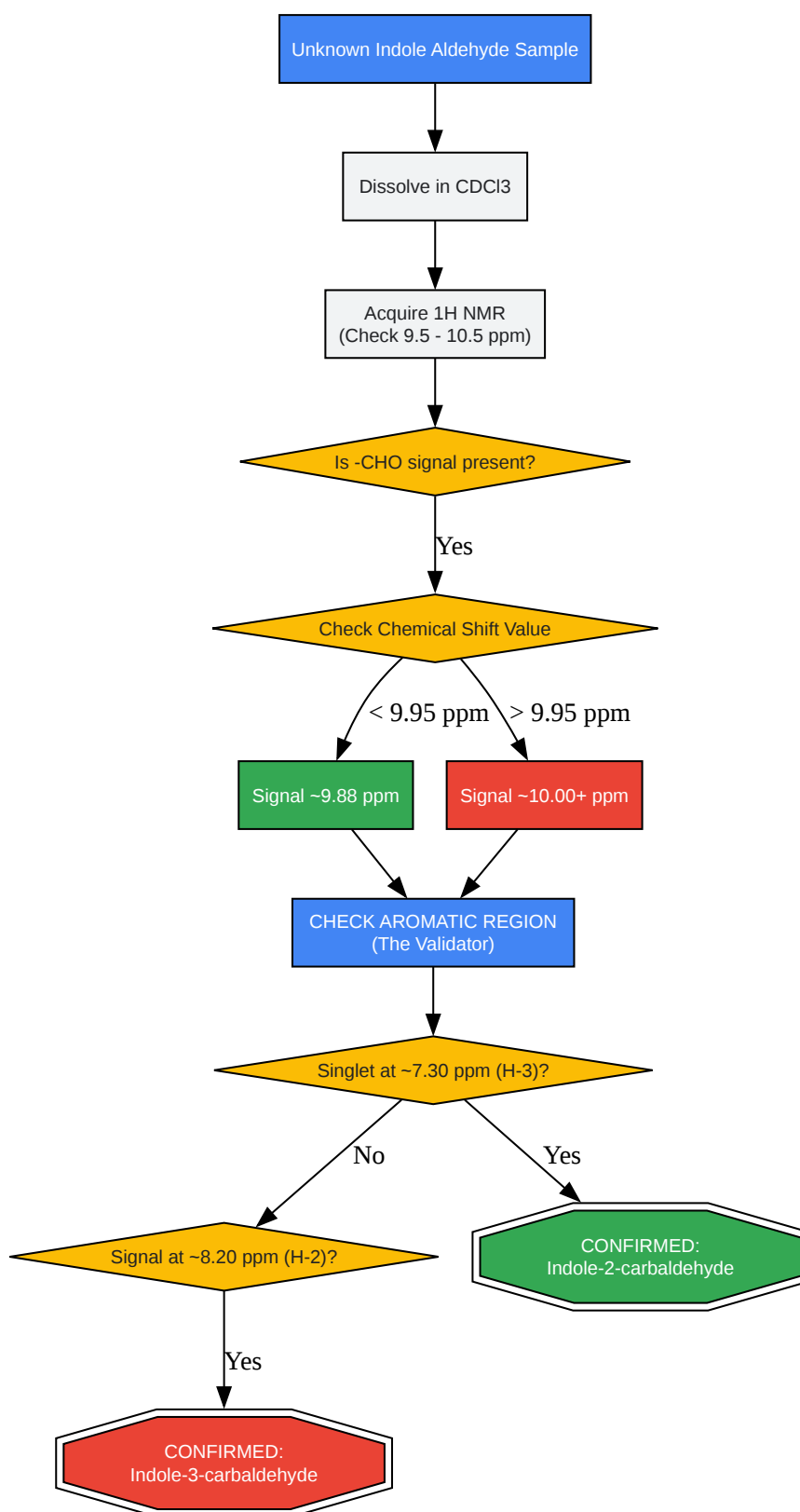
Processing

- Window Function: No line broadening (LB = 0.0 Hz) is recommended to detect any fine splitting, though a singlet is expected.

- Referencing: Calibrate to residual CHCl_3 at 7.26 ppm (or DMSO pentet at 2.50 ppm).

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical pathway to confirm the identity of Indole-2-carbaldehyde using ^1H NMR data, specifically filtering out the common 3-isomer false positive.



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Caption: Logical workflow for distinguishing regioisomeric indole aldehydes based on ^1H NMR chemical shifts in CDCl_3 .

References

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Sources

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